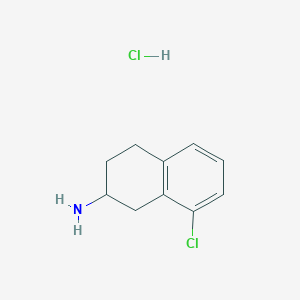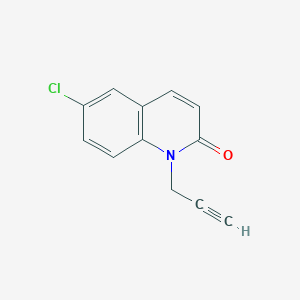
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One efficient method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for good yields of the desired cyclization products.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of non-toxic reagents and solvents, are often applied to scale up the synthesis for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in the presence of potassium hydroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Alkyl halides and acyl chlorides are often used as reagents in substitution reactions.
Major Products: The major products formed from these reactions include various N-alkylated and N-acylated derivatives of 3,4-dihydroisoquinoline.
Applications De Recherche Scientifique
1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: This compound shares a similar core structure but lacks the carboxylic acid group.
3,4-Dihydroisoquinoline: Similar in structure but without the ethyl and methyl substitutions.
Uniqueness: 1-Ethyl-3-methyl-3,4-dihydroisoquinoline-3-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
803633-81-0 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-ethyl-3-methyl-4H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H15NO2/c1-3-11-10-7-5-4-6-9(10)8-13(2,14-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) |
Clé InChI |
TVYGSNHPABSXAA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(CC2=CC=CC=C21)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol](/img/structure/B11890733.png)





![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)




